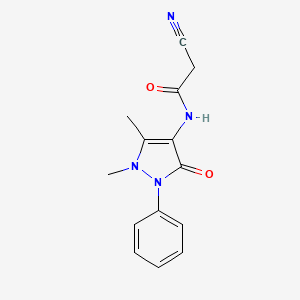

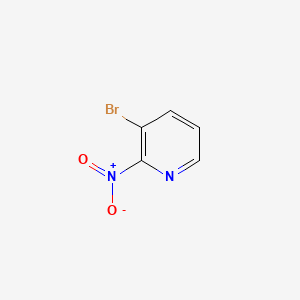

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

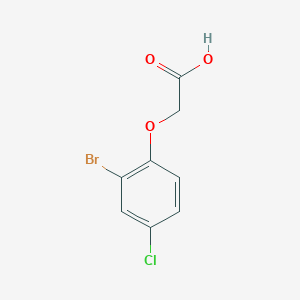

“2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide” is a chemical compound with the molecular formula C14H14N4O2 . It has a molecular weight of 270.29 g/mol .

Molecular Structure Analysis

The amide group in the compound is planar . Through N-H⋯O hydrogen bonding to an adjoining molecule, it forms dimers of the R2 (2) (10) type . As a result of steric repulsion, the amide group is rotated with respect to both the dichloro-phenyl and 2,3-dihydro-1H-pyrazol-4-yl ring .Chemical Reactions Analysis

The cyclo condensation of this compound with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst furnished the pyrrole derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.29 g/mol . It has a computed XLogP3 value of 0.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has three rotatable bonds .Scientific Research Applications

Antimicrobial Activities

2-Cyano-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)acetamide has been explored for its antimicrobial properties. Various heterocyclic compounds synthesized using this chemical as a key intermediate were tested and exhibited antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008), (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Novel Compounds

It has been utilized as an intermediate in the synthesis of new compounds like coumarins, pyridines, pyrroles, and thiazoles. These synthesized compounds have been characterized by IR, 1H NMR, and mass spectral studies, indicating the versatility of this compound in chemical synthesis (Farag, Dawood, & Elmenoufy, 2004).

Biological Activities

Compounds derived from this chemical have shown a range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties. This is demonstrated in studies examining different molecular conformations and their associated activities (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Antitumor Potential

Research has also been conducted on the antitumor potential of novel compounds synthesized using this chemical. Selected synthesized compounds have shown outstanding in vitro antitumor activity against specific cell lines, highlighting its role in antitumor drug development (Fahim, Elshikh, & Darwish, 2019).

Synthesis of Metal Complexes

There's research on the synthesis and characterization of metal complexes using this compound. These studies are fundamental in exploring the chemical properties and potential applications in material science (Sarhan, Lateef, & Waheed, 2017).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of various organic heterocycles .

Mode of Action

It’s known that the compound can undergo cyclo condensation with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst to furnish the pyrrole derivative .

Biochemical Pathways

It’s known that similar compounds are used as precursors for heterocyclic synthesis, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

It’s known that similar compounds have diverse biological activities, which have drawn the attention of biochemists .

Action Environment

It’s known that similar compounds can take part in a variety of condensation and substitution reactions .

properties

IUPAC Name |

2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWWWBVRTVXZKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351194 |

Source

|

| Record name | 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70373-49-8 |

Source

|

| Record name | 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the hydrogen bonding pattern differ between 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and its parent compound, 4-aminoantipyrine?

A1: While 4-aminoantipyrine forms chains of molecules through intermolecular N-H...O hydrogen bonds around a sixfold screw axis [], this compound exhibits intermolecular N-H...O hydrogen bonding. This difference arises from the structural modification introduced by the cyanoacetamide group. []

Q2: Does this compound display π-π interactions within its crystal structure?

A2: Yes, this compound exhibits π-π interactions within its crystal structure. This characteristic is shared with other derivatives of 4-aminoantipyrine, with the exception of (Z)-methyl 3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]but-2-enoate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)